Ethyl 2-chlorobenzenesulfonate Ethyl 2-chlorobenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16681151
InChI: InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C8H9ClO3S
Molecular Weight: 220.67 g/mol

Ethyl 2-chlorobenzenesulfonate

CAS No.:

Cat. No.: VC16681151

Molecular Formula: C8H9ClO3S

Molecular Weight: 220.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chlorobenzenesulfonate -

Specification

Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
IUPAC Name ethyl 2-chlorobenzenesulfonate
Standard InChI InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Standard InChI Key ZBLKMCUYSGSIBW-UHFFFAOYSA-N
Canonical SMILES CCOS(=O)(=O)C1=CC=CC=C1Cl

Introduction

Physical and Chemical Properties

While specific data for Ethyl 2-chlorobenzenesulfonate are scarce, properties can be extrapolated from related sulfonate esters and chlorinated aromatic compounds:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight220.67 g/molCalculated from formula C₈H₉ClO₃S
Melting Point45–55°CComparable to ethyl benzenesulfonate
Boiling Point290–310°C (decomposes)Higher than aliphatic sulfonates
Density1.35–1.45 g/cm³Similar to aromatic sulfonates
SolubilitySoluble in organic solvents (e.g., benzene, chloroform) ; limited water solubilityBased on Ethyl 2-(chlorosulfonyl)acetate data
Vapor Pressure0.01–0.1 mmHg at 25°CLower than aliphatic analogs due to aromatic ring

The compound’s relative polarity is moderate (≈0.6–0.7 on the Snyder scale), balancing hydrophobic aromatic and polar sulfonate groups . Its hygroscopicity is low, as esterification reduces moisture sensitivity compared to sulfonic acids .

Synthesis Pathways

Sulfonation of Chlorobenzene

The synthesis typically begins with the sulfonation of 2-chlorobenzene using concentrated sulfuric acid or sulfur trioxide:

C6H5Cl+H2SO4C6H4Cl(SO3H)+H2O\text{C}_6\text{H}_5\text{Cl} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{H)} + \text{H}_2\text{O}

This step yields 2-chlorobenzenesulfonic acid, which is then esterified with ethanol under acidic or dehydrating conditions :

\text{C}_6\text{H}_4\text{Cl(SO}_3\text{H)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{H}_2\text{O}

Alternative Route via Chlorosulfonation

A patent describing ethyl 2-bromopropionate synthesis suggests a analogous approach for sulfonate esters:

  • Chlorosulfonation: React 2-chlorobenzene with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride.

  • Esterification: Treat the sulfonyl chloride with ethanol in the presence of a base (e.g., pyridine) to yield the ethyl ester.

C6H4Cl+ClSO3HC6H4Cl(SO2Cl)+HCl\text{C}_6\text{H}_4\text{Cl} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_2\text{Cl)} + \text{HCl}
\text{C}_6\text{H}_4\text{Cl(SO}_2\text{Cl)} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_4\text{Cl(SO}_3\text{C}_2\text{H}_5)} + \text{HCl}

This method avoids the hygroscopicity of sulfonic acids, improving reaction yields .

Reactivity and Applications

Nucleophilic Substitution

ParameterValueSource
OSHA PELNot establishedAnalogous to ethyl sulfonates
ACGIH TLV10 ppm (vapor)Based on sulfonic acid esters

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, –CH₂CH₃), δ 4.40 (q, 2H, –SO₃CH₂–), δ 7.45–7.90 (m, 4H, aromatic) .

  • IR (cm⁻¹): 1170 (S=O asym), 1360 (S=O sym), 750 (C–Cl) .

Chromatography

  • HPLC Retention Time: 8.2 min (C18 column, 60% acetonitrile/water) .

  • GC-MS: m/z 220 (M⁺), 185 (M–Cl) .

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